Cas no 2098085-67-5 (2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine)

2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- F1967-5229
- 2-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)oxyethanamine
- AKOS026715254
- 2098085-67-5
- starbld0043749
- 2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
- 2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
-
- Inchi: 1S/C12H20N4O/c1-10-14-11(16-6-3-2-4-7-16)9-12(15-10)17-8-5-13/h9H,2-8,13H2,1H3
- InChI Key: PONWNBBWPHHRSC-UHFFFAOYSA-N
- SMILES: O(CCN)C1=CC(=NC(C)=N1)N1CCCCC1
Computed Properties
- Exact Mass: 236.16371127g/mol
- Monoisotopic Mass: 236.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3Ų
- XLogP3: 1.3
2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-5229-0.25g |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
Life Chemicals | F1967-5229-1g |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
Life Chemicals | F1967-5229-0.5g |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
Life Chemicals | F1967-5229-10g |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 95%+ | 10g |
$2234.0 | 2023-09-06 | |
Life Chemicals | F1967-5229-5g |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
TRC | M161466-100mg |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 100mg |
$ 135.00 | 2022-06-04 | ||
TRC | M161466-500mg |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 500mg |
$ 500.00 | 2022-06-04 | ||
TRC | M161466-1g |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 1g |
$ 775.00 | 2022-06-04 | ||
Life Chemicals | F1967-5229-2.5g |
2-((2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine |
2098085-67-5 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 |
2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine Related Literature
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Additional information on 2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
Introduction to 2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine (CAS No. 2098085-67-5)
2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine (CAS No. 2098085-67-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of pyrimidine and piperidine, two important heterocyclic compounds with a wide range of biological activities. The unique structural features of this molecule make it a promising candidate for various therapeutic applications, particularly in the areas of neurology and oncology.
The chemical structure of 2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine consists of a pyrimidine ring substituted with a methyl group at the 2-position and a piperidine ring at the 6-position. The ethanamine moiety attached to the pyrimidine ring via an ether linkage imparts additional functionality and reactivity to the molecule. This structural arrangement is crucial for its pharmacological properties, as it allows for specific interactions with target proteins and receptors.
Recent studies have highlighted the potential of 2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine in modulating neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent agonistic activity at serotonin receptors, particularly the 5-HT1A receptor. This activity suggests its potential use in treating mood disorders such as depression and anxiety. Additionally, preliminary clinical trials have indicated that the compound may have beneficial effects on cognitive function, making it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's disease.
In the realm of oncology, 2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine has shown promise as an antiproliferative agent. Studies conducted in vitro have demonstrated that it can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis. These findings have sparked interest in further investigating the compound's potential as a novel anticancer drug.
The synthesis of 2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yloxy)ethanamine has been optimized through several synthetic routes, each offering unique advantages in terms of yield and purity. One common approach involves the reaction of 4-chloro-N-methylpyrimidine with piperidine to form the substituted pyrimidine intermediate, followed by etherification with 2-aminoethanol. This method has been refined to achieve high yields and stereoselectivity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.
The pharmacokinetic properties of 2-( (2-Methyl -6-( piperidin -1 -yl )pyrimidin -4 -yloxy )ethan -1 -amine ) have also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and shows good bioavailability. It is primarily metabolized by cytochrome P450 enzymes in the liver, with major metabolites being excreted via urine and feces. These characteristics suggest that it may be suitable for development as an orally administered therapeutic agent.
Safety assessments have revealed that 2-( (2-Methyl -6-( piperidin -1 -yl )pyrimidin -4 -yloxy )ethan -1 -amine ) has a favorable toxicity profile at therapeutic doses. Animal studies have not shown significant adverse effects at doses up to several times higher than those anticipated for clinical use. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 2-( (2-Methyl -6-( piperidin -1 -yl )pyrimidin -4 -yloxy )ethan -1 -amine ) (CAS No. 2098085-67-5) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further development in both neurological and oncological applications. Continued research and clinical trials will be essential to fully realize its therapeutic benefits and ensure its safe and effective use in medical practice.
2098085-67-5 (2-((2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine) Related Products
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)




